

# Determining (Z)-Azoxystrobin Residues in Soil: A Detailed Protocol

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## Compound of Interest

Compound Name: (Z)-Azoxystrobin

Cat. No.: B15611882

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This application note provides a comprehensive protocol for the quantitative determination of **(Z)-Azoxystrobin** residues in soil samples. The methodology is designed for researchers, scientists, and professionals in drug development and environmental monitoring, ensuring accurate and reproducible results. The protocol is based on established methods utilizing solvent extraction, liquid-liquid partitioning, and high-performance liquid chromatography (HPLC) with UV detection.

## Introduction

Azoxystrobin is a broad-spectrum fungicide widely used in agriculture. Due to its potential for persistence in the soil, monitoring its residue levels is crucial for environmental risk assessment. This protocol details a robust method for extracting and quantifying the (Z)-isomer of Azoxystrobin in soil matrices.

## Data Summary

The following table summarizes the typical performance characteristics of the described method.

Parameter	Value	Reference
Limit of Detection (LOD)	0.01 - 5 ng/g	[1]
Limit of Quantification (LOQ)	0.02 mg/kg	[2][3]
Recovery Rate	82.71% - 98.53%	[4][5]
Linearity ( $R^2$ )	> 0.99	[4][5]

## Experimental Workflow



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Caption: Workflow for **(Z)-Azoxystrobin** residue analysis in soil.

## Experimental Protocol

This protocol details the materials, reagents, and step-by-step procedures for the analysis of **(Z)-Azoxystrobin** in soil.

## Materials and Reagents

- **(Z)-Azoxystrobin** analytical standard
- Methanol (HPLC grade)
- Water (HPLC grade)
- Dichloromethane (HPLC grade)
- Sodium chloride (analytical grade)

- Hydrochloric acid (analytical grade)
- Anhydrous sodium sulfate
- Whatman No. 1 or No. 5 filter paper
- Soil samples
- Mechanical shaker
- Centrifuge
- Rotary evaporator
- HPLC system with UV detector

## Sample Preparation

- **Drying and Sieving:** Air-dry the collected soil samples at room temperature. Once dried, pass the soil through a 2 mm sieve to remove large debris and ensure homogeneity.[\[1\]](#)

## Extraction Procedure

- **Sample Weighing:** Weigh a representative 20 g aliquot of the prepared soil sample into a suitable flask.[\[2\]](#)
- **First Extraction:** Add 50 cm<sup>3</sup> of a 75:25 methanol:water solution to the soil sample.[\[2\]](#)
- **Shaking and Centrifugation:** Shake the flask on a mechanical shaker for 30 minutes.[\[2\]](#) Afterward, centrifuge the sample at approximately 3500 rpm for 4 minutes to separate the soil particles from the extract.[\[2\]](#)
- **Supernatant Collection:** Carefully decant the supernatant into a separate flask.[\[2\]](#)
- **Second Extraction:** Add another 50 cm<sup>3</sup> of the 75:25 methanol:water solution to the soil residue and shake for an additional 15 minutes.[\[2\]](#)
- **Filtration and Combination:** Filter the second extract under vacuum through a Whatman filter paper and combine it with the supernatant from the first extraction.[\[2\]](#)

## Cleanup: Liquid-Liquid Partitioning

- Preparation of Acidified Saline Solution: Prepare a 5% (w/v) sodium chloride solution and acidify it with 1M hydrochloric acid.[2][3]
- Partitioning: Take an aliquot of the combined extract and partition it with an equal volume of dichloromethane and the acidified 5% sodium chloride solution in a separatory funnel.[2]
- Collection of Organic Phase: Shake the funnel vigorously and allow the layers to separate. Collect the lower dichloromethane layer.[2][3]
- Repeat Partitioning: Repeat the partitioning step with a fresh volume of dichloromethane to ensure complete extraction of the analyte.[2]
- Drying and Evaporation: Combine the dichloromethane extracts and pass them through anhydrous sodium sulfate to remove any residual water. Evaporate the solvent to dryness using a rotary evaporator.[2]

## Instrumental Analysis

- Reconstitution: Reconstitute the dried residue in a known volume of the HPLC mobile phase.[2]
- HPLC-UV Conditions:
  - Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water.[6][7]
  - Column: A C18 column is commonly used.
  - Detection: Set the UV detector to the appropriate wavelength for Azoxystrobin analysis.
  - Injection Volume: Inject a suitable volume of the reconstituted sample into the HPLC system.
- Quantification: Prepare a calibration curve using standard solutions of **(Z)-Azoxystrobin**. Quantify the analyte in the soil samples by comparing the peak area with the calibration curve.[2] For confirmation of residues, high-performance liquid chromatography with triple quadrupole mass spectrometry can be utilized.[2][3]

## Alternative Method: QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted alternative for pesticide residue analysis in soil.[8] This approach involves an initial extraction with acetonitrile, followed by a partitioning step using salts like anhydrous magnesium sulfate and sodium chloride.[8] A subsequent dispersive solid-phase extraction (dSPE) step is employed for cleanup, which effectively removes interfering matrix components.[8] This method offers a more streamlined and cost-effective workflow.[8]

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